molecular formula C22H25ClN6O3S B11201325 1-(6-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide

1-(6-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide

Cat. No.: B11201325
M. Wt: 489.0 g/mol
InChI Key: ZZKZJFOJPBSRIZ-UHFFFAOYSA-N
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Description

1-(6-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is a complex organic compound that features a unique structure combining a thiazolopyrimidine core with a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines or anilines.

    Attachment of the Piperidine Carboxamide Moiety: This step involves the coupling of the piperidine derivative with the thiazolopyrimidine core, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(6-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(6-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: It may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

1-(6-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C22H25ClN6O3S

Molecular Weight

489.0 g/mol

IUPAC Name

1-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C22H25ClN6O3S/c1-3-24-20(31)14-5-4-8-28(10-14)22-27-19-18(33-22)21(32)29(12-25-19)11-17(30)26-15-7-6-13(2)16(23)9-15/h6-7,9,12,14H,3-5,8,10-11H2,1-2H3,(H,24,31)(H,26,30)

InChI Key

ZZKZJFOJPBSRIZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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